N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that features a pyridazine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furan Ring: The furan ring is often introduced via a coupling reaction with the pyridazine ring.
Addition of the Fluorobenzyl Group: This step involves the reaction of the intermediate with 4-fluorobenzylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide: This compound shares a similar core structure but has different substituents, which can affect its properties and applications.
Imidazole-containing compounds: These compounds also feature heterocyclic rings and have a wide range of biological activities.
Uniqueness
N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-13-5-3-12(4-6-13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANFUZYHKUQGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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